4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE
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Overview
Description
4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with an appropriate oxazole derivative under acidic conditions to form the oxazole ring. This intermediate is then reacted with benzoic acid or its derivatives to form the final ester product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The oxazole ring and benzoate ester groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Methylcyclohexane: Although structurally different, it serves as a comparison in terms of its use as a solvent and its chemical properties.
Uniqueness
4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of an oxazole ring and a benzoate ester, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C24H17NO4 |
---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-16-7-11-18(12-8-16)22-25-21(24(27)29-22)15-17-9-13-20(14-10-17)28-23(26)19-5-3-2-4-6-19/h2-15H,1H3/b21-15- |
InChI Key |
NQWBGVZXPXWNFI-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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